![molecular formula C9H6F3IO B12085602 3'-Iodo-4'-(trifluoromethyl)acetophenone CAS No. 1823494-65-0](/img/structure/B12085602.png)
3'-Iodo-4'-(trifluoromethyl)acetophenone
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Overview
Description
3’-Iodo-4’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H6F3IO It is a derivative of acetophenone, where the phenyl ring is substituted with an iodine atom at the 3’ position and a trifluoromethyl group at the 4’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Iodo-4’-(trifluoromethyl)acetophenone typically involves the iodination of 4’-(trifluoromethyl)acetophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of 3’-Iodo-4’-(trifluoromethyl)acetophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3’-Iodo-4’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and ligands in organic solvents.
Major Products
Substitution: Formation of substituted acetophenones.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Pharmaceutical Applications
Drug Development : 3'-Iodo-4'-(trifluoromethyl)acetophenone is utilized as an intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug efficacy. Recent studies have highlighted its role in developing anti-inflammatory and analgesic drugs, as well as potential anticancer agents.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For example, compounds with similar structures have shown the ability to induce apoptosis through caspase activation pathways.
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | Not specified | Induces apoptosis via caspase activation |
Cisplatin | 10 | DNA cross-linking leading to apoptosis |
Material Science
Advanced Materials : The compound is employed in the formulation of polymers and coatings due to its enhanced chemical resistance and durability attributed to the trifluoromethyl group. This characteristic makes it suitable for applications requiring high-performance materials resistant to solvents and thermal degradation.
Example Application
In material science, this compound has been used to develop coatings that provide superior protection against environmental factors, thereby extending the lifespan of underlying materials.
Agrochemical Applications
Synthesis of Agrochemicals : The compound plays a role in synthesizing various agrochemicals, including herbicides and fungicides. Its unique properties allow for improved selectivity and efficacy in pest control formulations.
Case Study: Herbicide Development
Research has demonstrated that derivatives containing the trifluoromethyl group enhance the biological activity of herbicides, allowing for lower application rates while maintaining effectiveness against target weeds.
Research on Fluorinated Compounds
Exploration of Fluorinated Compounds : The compound is significant in research focused on fluorinated compounds due to their unique reactivity and stability. Studies often explore how these properties can be harnessed for developing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3’-Iodo-4’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4’-Iodo-3’-(trifluoromethyl)acetophenone
- 3’-(Trifluoromethyl)acetophenone
- 4’-(Trifluoromethyl)acetophenone
Uniqueness
3’-Iodo-4’-(trifluoromethyl)acetophenone is unique due to the specific positioning of the iodine and trifluoromethyl groups on the phenyl ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
3'-Iodo-4'-(trifluoromethyl)acetophenone (CAS No. 1823494-65-0) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Property | Value |
---|---|
Molecular Formula | C9H6F3I |
Molecular Weight | 292.05 g/mol |
IUPAC Name | 3-iodo-4-(trifluoromethyl)acetophenone |
SMILES | CC(=O)c1ccc(I)cc(c1)C(F)(F)F |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's interaction with cellular membranes and proteins. The iodine substituent may also play a role in modulating the compound's reactivity and binding affinity to target sites.
Anticancer Activity
Research has indicated that compounds featuring similar structural motifs exhibit significant anticancer properties. For instance, studies on related acetophenone derivatives have shown that they can disrupt microtubule dynamics by binding to the colchicine site of tubulin polymerization, leading to apoptosis in cancer cells .
Case Study: Antiproliferative Effects
In vitro studies have demonstrated that derivatives of acetophenone can exhibit potent antiproliferative effects against various cancer cell lines. For example, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against breast (MCF-7) and colon (HT-29) cancer cell lines .
Antimicrobial Activity
The antimicrobial potential of trifluoromethyl-substituted compounds has been explored in several studies. The presence of the trifluoromethyl group is believed to enhance the antibacterial activity against Gram-positive and Gram-negative bacteria due to increased membrane permeability .
Table: Antimicrobial Activity Comparison
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
3'-Iodoacetophenone | Escherichia coli | 64 µg/mL |
Trifluoroacetophenone | Pseudomonas aeruginosa | 16 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The introduction of electron-withdrawing groups like trifluoromethyl enhances its reactivity and may improve its binding affinity to biological targets. Conversely, modifications that increase steric hindrance can reduce activity.
Toxicity Studies
Preliminary toxicity assessments suggest that while certain derivatives exhibit promising bioactivity, they may also possess cytotoxic effects on normal human cells. For instance, compounds similar to this compound have been shown to have a GI50 value indicating moderate cytotoxicity against peripheral blood lymphocytes (PBL), suggesting a need for further optimization to enhance selectivity for malignant cells over healthy ones .
Properties
CAS No. |
1823494-65-0 |
---|---|
Molecular Formula |
C9H6F3IO |
Molecular Weight |
314.04 g/mol |
IUPAC Name |
1-[3-iodo-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H6F3IO/c1-5(14)6-2-3-7(8(13)4-6)9(10,11)12/h2-4H,1H3 |
InChI Key |
ISLUHEXZWFJENR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(F)(F)F)I |
Origin of Product |
United States |
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